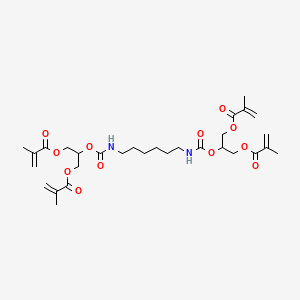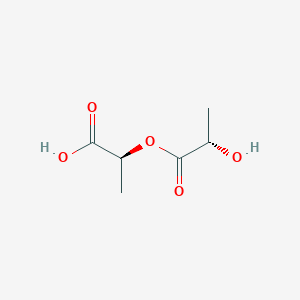
Lactic acid lactate, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S-Lactyllactic acid, also known as (S,S)-2-[(2-hydroxypropanoyl)oxy]propanoic acid, is a dimeric condensation product of lactic acid. This compound is characterized by its two chiral centers, which give it specific stereochemical properties. It is a significant intermediate in the production of polylactic acid, a biodegradable polymer with numerous industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S,S-Lactyllactic acid is typically synthesized through the condensation of lactic acid molecules. This process involves heating lactic acid to remove water, leading to the formation of the dimer. The reaction can be catalyzed by acids or bases to enhance the rate of condensation.
Industrial Production Methods: Industrial production of S,S-lactyllactic acid often involves microbial fermentation of renewable resources such as corn starch or sugarcane. The fermentation process produces lactic acid, which is then subjected to controlled heating and dehydration to form the dimer. This method is eco-friendly and aligns with sustainable production practices .
Analyse Des Réactions Chimiques
Types of Reactions: S,S-Lactyllactic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breakdown into lactic acid monomers in the presence of water.
Polymerization: Formation of polylactic acid through further condensation reactions.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Polymerization: Conducted under heat with or without catalysts.
Major Products:
Esterification: Produces esters of lactic acid.
Hydrolysis: Yields lactic acid monomers.
Polymerization: Results in polylactic acid, a biodegradable polymer.
Applications De Recherche Scientifique
S,S-Lactyllactic acid has a wide range of applications in various fields:
Chemistry: Used as an intermediate in the synthesis of polylactic acid and other biodegradable polymers.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of biodegradable plastics, packaging materials, and textiles
Mécanisme D'action
The mechanism of action of S,S-lactyllactic acid involves its ability to undergo polymerization and hydrolysis. In biological systems, it can be metabolized to lactic acid, which enters various metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .
Comparaison Avec Des Composés Similaires
Lactic Acid: The monomeric form, which can polymerize to form S,S-lactyllactic acid.
Polylactic Acid: A polymer formed from lactic acid and its dimers.
Lactide: A cyclic dimer of lactic acid used in the production of polylactic acid.
Uniqueness: S,S-Lactyllactic acid is unique due to its specific stereochemistry, which influences its reactivity and the properties of the polymers it forms. Its ability to undergo controlled polymerization makes it a valuable intermediate in the production of biodegradable materials .
Propriétés
Numéro CAS |
923-17-1 |
|---|---|
Formule moléculaire |
C6H10O5 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S)-2-[(2S)-2-hydroxypropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(7)6(10)11-4(2)5(8)9/h3-4,7H,1-2H3,(H,8,9)/t3-,4-/m0/s1 |
Clé InChI |
OZZQHCBFUVFZGT-IMJSIDKUSA-N |
SMILES isomérique |
C[C@@H](C(=O)O[C@@H](C)C(=O)O)O |
SMILES canonique |
CC(C(=O)OC(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



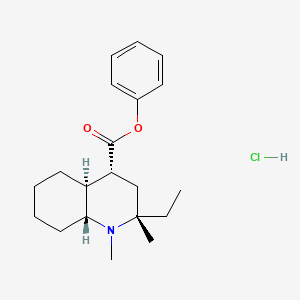
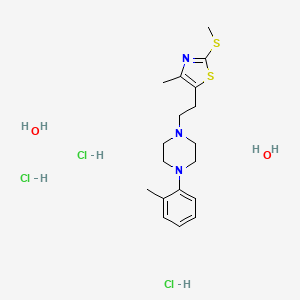

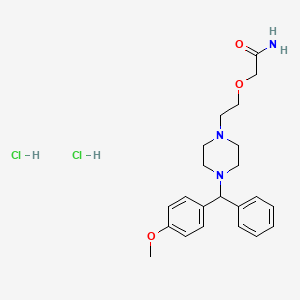


![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

